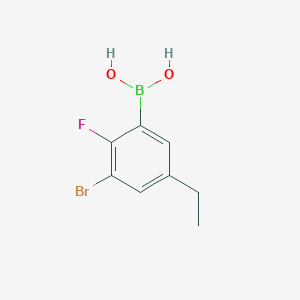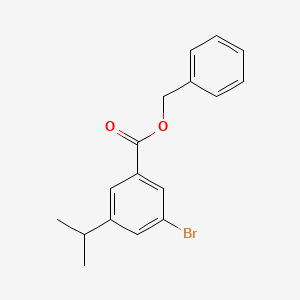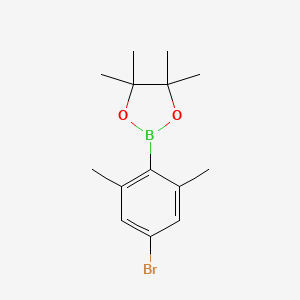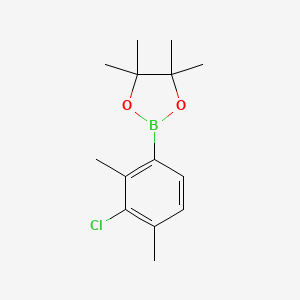
3-Bromo-5-ethyl-2-fluorophenylboronic acid
Descripción general
Descripción
“3-Bromo-5-ethyl-2-fluorophenylboronic acid” is a chemical compound with the CAS Number: 2121512-65-8 . It has a molecular weight of 246.87 . The IUPAC name for this compound is (3-bromo-5-ethyl-2-fluorophenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-ethyl-2-fluorophenylboronic acid” is 1S/C8H9BBrFO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4,12-13H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is 361.0±52.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound can be used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
3-Bromo-5-ethyl-2-fluorophenylboronic acid can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Indolizidine
The compound can also be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in good yield and diastereoselectivity .
Life Science Research
3-Bromo-5-ethyl-2-fluorophenylboronic acid is also used in life science research . It can be used in various applications such as chromatography and mass spectrometry, analytical chemistry, biopharma production, safety controlled environment and cleanroom solutions, and advanced battery science .
Safety and Hazards
Direcciones Futuras
As for future directions, boronic acids are being extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and chemical biology . “3-Bromo-5-ethyl-2-fluorophenylboronic acid”, with its unique structure, could be of interest in these research areas.
Propiedades
IUPAC Name |
(3-bromo-5-ethyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZMNCGLWZZJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233582 | |
| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethyl-2-fluorophenylboronic acid | |
CAS RN |
2121512-65-8 | |
| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















